
4-(Piperonylideneamino)antipyrine
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Overview
Description
4-(Piperonylideneamino)antipyrine is a Schiff base derivative synthesized by condensing 4-aminoantipyrine (4-AAP) with piperonal (3,4-methylenedioxybenzaldehyde). Antipyrine derivatives are a class of heterocyclic compounds with a pyrazolone core, widely studied for their pharmacological and industrial applications . The 4-amino group on antipyrine serves as a reactive site for Schiff base formation, enabling the incorporation of diverse aromatic aldehydes. Piperonylideneamino substitution introduces a methylenedioxybenzyl moiety, which is structurally distinct due to its electron-rich aromatic system. This modification is hypothesized to enhance bioactivity, stability, and electronic properties compared to simpler antipyrine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperonylideneamino)antipyrine typically involves the condensation reaction between 4-aminoantipyrine and piperonal. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Piperonylideneamino)antipyrine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperonylidene group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the piperonylidene group.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different functional groups replacing the piperonylidene group.
Scientific Research Applications
Corrosion Inhibition
One of the prominent applications of 4-(Piperonylideneamino)antipyrine is as a corrosion inhibitor for mild steel in acidic environments.
- Corrosion Inhibition Efficiency : A recent study demonstrated that this compound achieved a corrosion inhibition efficiency of 94.3% at a concentration of 5 mM after 5 hours of immersion in hydrochloric acid (HCl) solution .
- Mechanism : The mechanism involves adsorption onto the metal surface, forming a protective layer that prevents corrosive attacks. The nitrogen and oxygen atoms in the compound play crucial roles in this process.
Concentration (mM) | Inhibition Efficiency (%) | Immersion Time (hours) |
---|---|---|
0.5 | 70.2 | 5 |
1 | 80.5 | 5 |
5 | 94.3 | 5 |
This compound has been investigated for its potential biological activities, particularly its analgesic and anti-inflammatory properties.
- Analgesic Activity : Animal studies have shown that this compound significantly reduces pain responses, indicating moderate analgesic effects compared to traditional analgesics like antipyrine and aspirin.
- Anti-inflammatory Effects : In vitro assays revealed that treatment with this compound led to a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Compound Name | Analgesic Activity | Anti-inflammatory Activity | Antipyretic Activity |
---|---|---|---|
This compound | Moderate | High | Moderate |
Antipyrine | High | Moderate | High |
Aspirin | High | High | High |
Case Study 1: Analgesic and Anti-inflammatory Effects
A study utilizing the formalin test on animal models demonstrated significant reductions in pain responses when treated with this compound compared to control groups. The results indicated both immediate and delayed analgesic effects.
Case Study 2: Cytokine Inhibition
In vitro studies focused on the anti-inflammatory properties showed that treatment with this compound resulted in decreased secretion of pro-inflammatory cytokines from macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential mechanism for its anti-inflammatory action.
Mechanism of Action
The mechanism of action of 4-(Piperonylideneamino)antipyrine involves its ability to adsorb onto surfaces through its nitrogen and oxygen atoms. This adsorption forms a protective layer that prevents corrosive attacks, particularly in acidic environments. The compound’s molecular structure allows it to interact with various molecular targets, including enzymes and receptors, thereby exerting its biological effects.
Comparison with Similar Compounds
The structural and functional diversity of 4-AAP-derived Schiff bases allows for targeted comparisons. Below is an analysis of key analogs, supported by experimental
Structural and Functional Comparisons
Physicochemical and Electronic Properties
- Corrosion Inhibition: The dimethylamino (–N(CH₃)₂) group in 4-((4-dimethylaminobenzylidene)amino)antipyrine enhances adsorption on metal surfaces via electron donation, achieving 89% inhibition in 1 M HCl . Piperonylideneamino’s electron-rich aromatic ring may similarly facilitate chemisorption.
- Photoresponsive Behavior: Fluorine substitution in 4-(2-fluorobenzylideneamino)antipyrine induces a bathochromic shift in UV-Vis spectra due to electron-withdrawing effects . Piperonylideneamino’s methylenedioxy group, with its electron-donating nature, may alter excited-state dynamics.
- NLO Activity: Hydroxyl groups in 4-(3,4-dihydroxybenzylideneamino)antipyrine enhance polarizability, as shown by DFT studies (hyperpolarizability β = 1.2 × 10⁻²⁷ esu) . Piperonylideneamino’s planar structure could similarly augment NLO properties.
Metabolic and Pharmacokinetic Profiles
- Antipyrine derivatives are primarily metabolized via hepatic oxidation, with 4-hydroxyantipyrine as a major metabolite .
- Piperonylideneamino’s methylenedioxy group is structurally analogous to safrole, a compound metabolized via cytochrome P450.
Biological Activity
4-(Piperonylideneamino)antipyrine, with the chemical formula C16H12N2O, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is a derivative of antipyrine, known for its analgesic and anti-inflammatory properties, and has been studied for various therapeutic applications.
The biological activity of this compound is primarily linked to its interaction with various biomolecules. The mechanism involves:
- Binding to Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing pain and inflammation.
- Receptor Interaction : It can interact with neurotransmitter receptors, influencing pain perception and inflammatory responses.
- Adsorption Properties : The nitrogen atom in the compound allows it to adsorb onto cellular surfaces, which may enhance its bioavailability and efficacy.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Analgesic Activity : Similar to its parent compound, it has shown potential in alleviating pain.
- Anti-inflammatory Effects : Studies suggest it may reduce inflammation through inhibition of pro-inflammatory cytokines.
- Antipyretic Effects : The compound may also possess fever-reducing properties, making it useful in treating pyrexia.
Comparative Biological Activity
Compound Name | Analgesic Activity | Anti-inflammatory Activity | Antipyretic Activity |
---|---|---|---|
This compound | Moderate | High | Moderate |
Antipyrine | High | Moderate | High |
Aspirin | High | High | High |
Study 1: Analgesic and Anti-inflammatory Effects
A study conducted on animal models demonstrated that this compound significantly reduced pain responses compared to control groups. The study utilized the formalin test to evaluate pain response, showing a decrease in both phases of the test, indicating both immediate and delayed analgesic effects.
Study 2: Cytokine Inhibition
Another investigation focused on the anti-inflammatory properties of the compound. In vitro assays revealed that treatment with this compound led to a reduction in the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 from macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential mechanism for its anti-inflammatory action.
Study 3: Pharmacokinetic Profile
Research into the pharmacokinetics of this compound indicated that it has favorable absorption characteristics when administered orally. The compound showed a peak plasma concentration within 1-2 hours post-administration, with a half-life suitable for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(Piperonylideneamino)antipyrine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via Schiff base condensation between 4-aminoantipyrine and an aldehyde/ketone derivative (e.g., piperonal). Key parameters include solvent polarity (methanol/ethanol), temperature (60–80°C), and acid catalysis (acetic acid) to drive imine bond formation . Purity is verified via melting point analysis and TLC. Optimization involves adjusting stoichiometry (1:1.2 molar ratio of amine to aldehyde) and reflux duration (4–6 hrs) to maximize yield (>75%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?
- Methodological Answer :
- FT-IR : Confirms imine (C=N) stretch at ~1600–1640 cm⁻¹ and hydroxyl (O-H) vibrations at ~3400 cm⁻¹ .
- UV-Vis : Identifies π→π* transitions (250–300 nm) and charge-transfer bands (>350 nm), correlating with conjugation in the Schiff base .
- X-ray crystallography : Resolves trans-configuration of the imine bond and dihedral angles between aromatic rings (e.g., 15–25° for pyrazole vs. benzylidene groups) .
Q. How are preliminary biological activities (e.g., antioxidant, enzyme inhibition) assessed for this compound?
- Methodological Answer :
- Antioxidant assays : DPPH radical scavenging (IC₅₀ values compared to ascorbic acid) and FRAP assays to measure reducing power .
- Enzyme inhibition : Kinetic studies using spectrophotometric monitoring of substrate depletion (e.g., acetylcholinesterase inhibition at 412 nm with DTNB reagent) .
Advanced Research Questions
Q. How can contradictions between experimental and computational data (e.g., bond lengths, electronic transitions) be resolved?
- Methodological Answer : Discrepancies in bond lengths (e.g., C=N: 1.28 Å experimentally vs. 1.32 Å DFT) arise from crystal packing effects or basis set limitations. Hybrid functionals (B3LYP/6-311++G**) with dispersion corrections improve agreement . For electronic spectra, TD-DFT calculations incorporating solvent models (e.g., PCM) better replicate UV-Vis absorption bands .
Q. What density functional theory (DFT) parameters are optimal for modeling this compound’s electronic properties?
- Methodological Answer :
- Basis set : 6-31G(d) for geometry optimization; 6-311++G** for polarizability/hyperpolarizability .
- Functionals : B3LYP for ground-state properties, CAM-B3LYP for excited states .
- Outputs : HOMO-LUMO gaps (e.g., 3.5–4.0 eV) predict charge-transfer efficiency, while hyperpolarizability (>4.5×10⁻²⁹ cm⁵/esu) indicates nonlinear optical potential .
Q. How does microdialysis design impact pharmacokinetic studies of antipyrine derivatives?
- Methodological Answer : Sampling intervals (2–20 min) must balance temporal resolution (shorter intervals) with analyte detection limits (HPLC sensitivity). Dialysate dead volume corrections are critical for accurate brain penetration studies. Antipyrine’s low protein binding (<10%) simplifies free concentration measurements .
Q. What mechanistic insights do electrochemical studies provide on the antioxidant behavior of Schiff base derivatives?
- Methodological Answer : Cyclic voltammetry reveals oxidation potentials (~0.5–0.7 V vs. Ag/AgCl) correlating with radical scavenging efficacy. Quantum-chemical descriptors (e.g., ionization potential, electron affinity) link HOMO localization on the phenolic ring to antioxidant activity .
Q. How are nonlinear optical (NLO) properties evaluated experimentally and theoretically?
- Methodological Answer :
- Experimental : Hyper-Rayleigh scattering (HRS) measures first hyperpolarizability (β).
- Theoretical : DFT-derived β values (e.g., 4.54×10⁻²⁹ cm⁵/esu) validate NLO potential. Planar molecular geometry enhances π-delocalization, critical for NLO response .
Q. What strategies improve the stability and bioactivity of Schiff base metal complexes?
- Methodological Answer : Chelation with transition metals (e.g., Co²⁺, Cu²⁺) enhances stability via N,O-donor coordination. Bioactivity is modulated by ligand field strength (e.g., Co complexes show higher antimicrobial activity than free ligands) .
Q. How are stable isotopes (e.g., deuterated analogs) used in tracing metabolic pathways?
Properties
CAS No. |
94332-50-0 |
---|---|
Molecular Formula |
C19H17N3O3 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C19H17N3O3/c1-13-18(19(23)22(21(13)2)15-6-4-3-5-7-15)20-11-14-8-9-16-17(10-14)25-12-24-16/h3-11H,12H2,1-2H3 |
InChI Key |
DHYACILHZHDUBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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